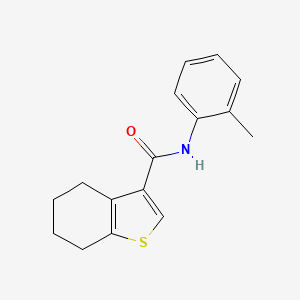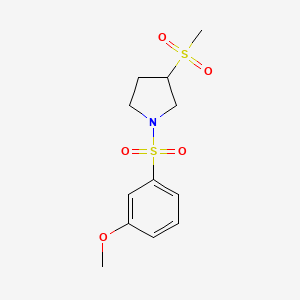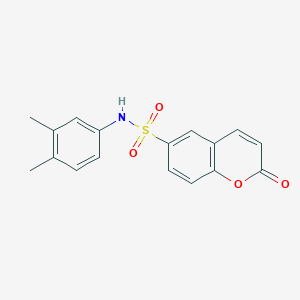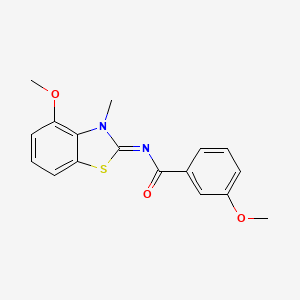
8-((4-chlorobenzyl)thio)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((4-chlorobenzyl)thio)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, commonly known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is a multifunctional serine/threonine kinase that plays a critical role in various signaling pathways, including the Wnt/β-catenin pathway, insulin signaling pathway, and others. CHIR-99021 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
科学的研究の応用
Antitubercular Activity
Tuberculosis (TB) remains a global health challenge, and the emergence of drug-resistant strains necessitates the discovery of novel anti-TB compounds. Researchers have explored the STK539556 derivative class, specifically N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine , which demonstrated potent activity against Mycobacterium tuberculosis. Its minimum inhibitory concentration (MIC) values ranged from 0.488 to 62.5 µM, highlighting its potential as an antitubercular agent .
FGFR Inhibition for Cancer Therapy
Abnormal activation of fibroblast growth factor receptor (FGFR) signaling pathways contributes to various cancers. STK539556 derivatives, such as those with a 1H-pyrrolo[2,3-b]pyridine scaffold, exhibit potent activity against FGFR1, FGFR2, and FGFR3. These compounds represent promising candidates for targeted cancer therapy .
Functional Material Applications
The pyrrolo[2,3-d]pyrimidine nucleus appears in approved drugs and functional materials. For instance, anti-cancer drugs like ruxolitinib, tofacitinib, and baricitinib contain this structural motif. Researchers continue to explore novel applications of pyrrolo[2,3-d]pyrimidine-based compounds in material science .
Drug Design and Optimization
The drug-likeness properties of STK539556 derivatives are crucial during lead optimization. Their low ClogP values (<4) and molecular weights (<400) suggest favorable pharmacokinetic profiles. Researchers can explore modifications to enhance drug-like properties while retaining activity .
特性
IUPAC Name |
8-[(4-chlorophenyl)methylsulfanyl]-7-hexyl-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O2S/c1-4-5-6-7-12-25-16-17(23(2)20(27)24(3)18(16)26)22-19(25)28-13-14-8-10-15(21)11-9-14/h8-11H,4-7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTVRADCSKTFMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1SCC3=CC=C(C=C3)Cl)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((4-chlorobenzyl)thio)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2508397.png)
![3-(3-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2508399.png)


![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide](/img/structure/B2508403.png)

![((3AR,4R,6R,6AR)-6-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-2,2-dimethyltetrahydrofuro[3,4-D][1,3]dioxol-4-YL)methanol](/img/structure/B2508406.png)
![2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2508407.png)
![3-{[1-(1-Phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2508410.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2508411.png)
![1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2508414.png)

![[1-(propan-2-yl)-1H-1,3-benzodiazol-6-yl]methanamine dihydrochloride](/img/structure/B2508417.png)
